(5E)-5-[[5-bromo-2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[[5-bromo-2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as bromine, methoxy, and sulfanylidene, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[5-bromo-2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazolidinone ring: This can be achieved by reacting an appropriate thioamide with an α-halo ketone under basic conditions.
Introduction of the bromine atom: Bromination of the aromatic ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using a suitable methoxy donor.
Final assembly: The final compound can be obtained by coupling the intermediate products under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the bromine atom, resulting in alcohols or debrominated products.
Substitution: Nucleophilic substitution reactions can occur at the bromine or methoxy groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[[5-bromo-2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and antiviral activities. This compound may exhibit similar properties, making it a potential candidate for developing new therapeutic agents.
Medicine
In medicine, compounds with thiazolidinone cores have been investigated for their anti-inflammatory, anticancer, and antidiabetic activities. The presence of additional functional groups in this compound may enhance its pharmacological profile.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and dyes. Their diverse reactivity and stability make them suitable for various applications.
Mechanism of Action
The mechanism of action of (5E)-5-[[5-bromo-2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The bromine and methoxy groups may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[[5-chloro-2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[[5-fluoro-2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5E)-5-[[5-bromo-2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine is known to influence the electronic properties of molecules, potentially enhancing their interactions with biological targets.
Properties
IUPAC Name |
(5E)-5-[[5-bromo-2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2S2/c1-3-22-19(23)18(26-20(22)25)11-15-10-16(21)7-8-17(15)24-12-14-6-4-5-13(2)9-14/h4-11H,3,12H2,1-2H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQYNTPBTUBJAZ-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC(=C3)C)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC3=CC=CC(=C3)C)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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